molecular formula C10H18ClNO4S B2754042 Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride CAS No. 2309444-93-5

Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride

Cat. No.: B2754042
CAS No.: 2309444-93-5
M. Wt: 283.77
InChI Key: WURQWFKYFDQAAC-UHFFFAOYSA-N
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Description

Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom in a spiro configuration with nitrogen and carbon atoms, forming a stable and versatile chemical entity. It is commonly used in various fields such as drug discovery, organic synthesis, and material science.

Preparation Methods

The synthesis of Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride involves several steps. One common method includes the annulation of cyclopentane and four-membered rings using readily available starting materials. The reaction conditions typically involve conventional chemical transformations with minimal chromatographic purifications . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a tool for studying biological processes and interactions at the molecular level.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the development of new materials with specific properties for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride can be compared with other spirocyclic compounds such as:

    8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride: Similar in structure but differs in functional groups.

    2-azaspiro[3.4]octane: Another spirocyclic compound with different ring sizes and functional groups.

The uniqueness of this compound lies in its specific combination of sulfur, nitrogen, and carbon atoms in a spiro configuration, providing distinct chemical and biological properties .

Properties

IUPAC Name

methyl 8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S.ClH/c1-15-9(12)8-6-10(7-11-8)2-4-16(13,14)5-3-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURQWFKYFDQAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCS(=O)(=O)CC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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